1,3-Difluorobenzene-d4
Overview
Description
1,3-Difluorobenzene-d4 is a deuterated derivative of 1,3-difluorobenzene, where four hydrogen atoms are replaced by deuterium. This compound is represented by the molecular formula C6D4F2 and has a molecular weight of 118.12 g/mol . It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
1,3-Difluorobenzene-d4 can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields a high purity product. The reaction conditions typically involve a continuous-flow reactor operated at 20°C with a residence time of 10 seconds for diazotization, followed by a reaction with sodium hypophosphite at 25°C for 40 minutes .
Chemical Reactions Analysis
1,3-Difluorobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include sodium hypophosphite for hydro-de-diazotization and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Difluorobenzene-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,3-difluorobenzene-d4 involves its participation in various chemical reactions due to the presence of fluorine atoms, which are highly electronegative. This electronegativity influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The deuterium atoms provide stability and allow for detailed studies using nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
1,3-Difluorobenzene-d4 can be compared with other fluorobenzenes such as:
1,2-Difluorobenzene: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
1,4-Difluorobenzene: Another isomer with distinct properties and uses.
Fluorobenzene: The simplest fluorinated benzene, used as a precursor for more complex fluorinated compounds.
This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in NMR studies.
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGWPRHOOEKTA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745734 | |
Record name | 1,3-Difluoro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-08-6 | |
Record name | 1,3-Difluoro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.